molecular formula C13H19NO2 B13605676 3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid

3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13605676
M. Wt: 221.29 g/mol
InChI Key: NJTLLCIIYDKQPY-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenylacetic acid
  • 2-(Dimethylamino)benzoic acid
  • 3-(Dimethylamino)propanoic acid

Uniqueness

3-(2-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both a dimethylamino group and a dimethylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[2-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H19NO2/c1-13(2,12(15)16)9-10-7-5-6-8-11(10)14(3)4/h5-8H,9H2,1-4H3,(H,15,16)

InChI Key

NJTLLCIIYDKQPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1N(C)C)C(=O)O

Origin of Product

United States

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